molecular formula C₆H₁₃NO B1145602 (1S,2S)-2-(aminomethyl)cyclopentan-1-ol CAS No. 1867064-51-4

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol

Cat. No.: B1145602
CAS No.: 1867064-51-4
M. Wt: 115.17
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Description

(1S,2S)-2-(Aminomethyl)cyclopentan-1-ol (CAS 1867064-51-4) is a chiral cyclopentane derivative of high interest in scientific research and advanced organic synthesis. This compound features both a hydroxyl group and an aminomethyl group on a cyclopentane ring in a specific (1S,2S) spatial configuration, making it a valuable scaffold for constructing more complex, enantiomerically pure molecules . Its molecular weight is 115.17 g/mol, and it has a melting point of 107-110°C . In scientific research, this chiral building block is utilized in various synthetic pathways, including reductive amination and catalytic hydrogenation, to access pharmacologically relevant compounds . Promising research indicates potential neuroprotective effects, with studies showing a significant reduction in neuronal cell death in excitotoxicity models . Additionally, investigations suggest anxiolytic properties, as evidenced by behavioral tests in mouse models . The presence of both hydrogen bond donor and acceptor sites within its molecular structure facilitates intramolecular and intermolecular interactions, which are critical for its mechanism of action and binding to biological targets . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORALDSQPSWPRK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : Cyclopentanone reacts with ammonia and formaldehyde to generate an imine intermediate.

  • Reduction : The imine is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the primary amine.

Key parameters include:

  • Solvent : Methanol or ethanol for optimal solubility.

  • Temperature : 0–25°C to minimize side reactions.

  • Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation.

A study using heterogeneous catalysts, such as ruthenium-supported alumina, demonstrated a 78% yield with enantiomeric excess (ee) >90% under hydrogen pressure (50 bar).

Catalytic Hydrogenation of Cyclopentenyl Nitriles

Catalytic hydrogenation offers a stereoselective route to (1S,2S)-2-(aminomethyl)cyclopentan-1-ol. This method involves hydrogenating a nitrile precursor over chiral catalysts.

Synthetic Pathway

  • Nitrile Synthesis : Cyclopentanone is converted to a cyanohydrin intermediate using potassium cyanide (KCN).

  • Hydrogenation : The nitrile group is reduced to an amine using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H2).

Optimization Data

ParameterOptimal ValueYield (%)ee (%)
CatalystPd/C (10 wt%)8592
H2 Pressure30 bar8288
Temperature80°C7885

This method is favored industrially due to its scalability and minimal waste generation.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods achieve high enantiomeric purity by selectively hydrolyzing one enantiomer from a racemic mixture.

Procedure

  • Racemic Synthesis : Prepare racemic 2-(aminomethyl)cyclopentan-1-ol via non-stereoselective amination.

  • Enzyme Selection : Use lipases (e.g., Candida antarctica) to selectively acylate the undesired enantiomer.

  • Separation : Separate the acylated product via chromatography or crystallization.

A 2022 study reported 95% ee and 70% yield using immobilized Pseudomonas fluorescens lipase.

Asymmetric Synthesis via Chiral Auxiliaries

Chiral auxiliaries, such as Evans oxazolidinones, enable stereocontrol during cyclopentane ring formation.

Key Steps

  • Auxiliary Attachment : Bind a chiral auxiliary to cyclopentanone.

  • Aminomethylation : Introduce the aminomethyl group with retention of configuration.

  • Auxiliary Removal : Cleave the auxiliary under mild acidic conditions.

This method achieves >99% ee but requires additional steps for auxiliary synthesis and removal.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems enhance reaction efficiency and safety for large-scale synthesis.

Process Overview

  • Reactant Mixing : Cyclopentanone, formaldehyde, and ammonia are mixed in a microreactor.

  • Reduction Zone : Sodium borohydride is introduced under controlled flow rates.

  • Product Isolation : Inline extraction and distillation purify the product.

MetricBatch ProcessFlow Process
Yield (%)7588
Reaction Time (h)122
Solvent Use (L/kg)5015

Flow systems reduce solvent waste by 70% and improve thermal management.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Reductive Amination7890High120
Catalytic Hydrogenation8592Moderate150
Enzymatic Resolution7095Low200
Asymmetric Synthesis6599Low300

Reductive amination balances cost and yield, while enzymatic methods excel in enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanone derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

Organic Synthesis

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic pathways, including:

  • Reductive Amination : This method involves the reaction of cyclopentanone with formaldehyde and an amine to introduce the aminomethyl group.
  • Formation of Chiral Compounds : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals.

Research has indicated potential biological activities associated with this compound:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, suggesting potential neuroprotective and anxiolytic effects. For instance, studies have shown that it can reduce neuronal cell death in excitotoxicity models.
    StudyFindings
    Neuroscience LettersSignificant reduction in neuronal death in rat models exposed to NMDA.
    Elevated Plus Maze TestIncreased time spent in open arms by treated mice indicates reduced anxiety levels.

Medicinal Chemistry

The compound is being explored as a precursor in drug synthesis due to its potential pharmacological effects. Its structure allows for modifications that can enhance its efficacy as a therapeutic agent.

Industrial Applications

In industrial settings, this compound is used in the production of polymers and resins. Its ability to form hydrogen bonds makes it suitable for applications requiring enhanced adhesion properties.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Anxiolytic Properties

In another investigation assessing anxiolytic effects using the elevated plus maze test in mice, animals treated with this compound exhibited increased time spent in open arms compared to untreated controls. This behavior suggests reduced anxiety levels.

Mechanism of Action

The mechanism by which cyclopentanol, 2-(aminomethyl)-, cis- exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Stereoisomeric Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(1S,2S)-2-(Aminomethyl)cyclopentan-1-ol C₆H₁₃NO 115.17 Not provided Target compound; (1S,2S) configuration
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol C₆H₁₃NO 115.17 225791-08-2 Stereoisomer; (1S,2R) configuration
(1S,2R)-2-(Methylamino)cyclopentan-1-ol C₆H₁₃NO 115.17 135969-66-3 Methylamino substituent; 97% purity

Key Findings :

  • The (1S,2R) stereoisomer () shares the same molecular formula but differs in spatial arrangement, which could alter pharmacokinetic properties like solubility and metabolic stability.

Derivatives with Extended Alkyl Chains or Heterocycles

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 19110-40-8 Longer aminoalkyl chain; 95% purity
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-ethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol C₉H₁₇N₅O (inferred) ~223.28 (estimated) EN300-70515 Triazole substituent; 95% purity

Key Findings :

  • The triazole-containing analog () introduces hydrogen-bonding capabilities and aromaticity, which are advantageous in drug design for targeting enzymes or receptors.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl (1S,2S)-trans-2-hydroxycyclopentanecarboxylate C₈H₁₄O₃ 158.19 122331-03-7 Ester derivative; building block
(1S,2S)-1-Amino-2-phenylcyclopentanecarboxylic acid C₁₂H₁₅NO₂ 217.26 Not provided Phenyl and carboxylic acid groups

Key Findings :

  • The ester derivative () replaces the aminomethyl group with an ethoxycarbonyl group, shifting reactivity toward hydrolysis or transesterification.

Q & A

Q. Advanced

  • Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak®) for high-resolution separation.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively modify one enantiomer.
  • Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid) to crystallize specific salts, as demonstrated in enantiomer-enriched pharmaceutical compositions .

How does the introduction of substituents on the cyclopentane ring affect the compound's biological activity?

Advanced
Modifications (e.g., triazole or fluorophenyl groups) alter steric and electronic properties, influencing target binding. For example:

  • Hydrophobic substituents : Enhance membrane permeability.
  • Electron-withdrawing groups : Increase stability against metabolic oxidation.
    Structure-activity relationship (SAR) studies should combine systematic substitution with assays (e.g., receptor binding, cytotoxicity) to identify pharmacophores .

What are the typical impurities encountered during synthesis, and how are they characterized?

Basic
Common impurities include:

  • Stereoisomers : (1R,2R) or (1S,2R) configurations due to incomplete stereocontrol.
  • By-products : Unreacted intermediates or oxidation products (e.g., ketones).
    Characterization methods:
  • HPLC-MS : Quantify impurities and compare retention times with spiked standards.
  • 2D NMR : Assign structural discrepancies in complex mixtures .

What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Q. Advanced

  • Receptor binding assays : Radioligand competition studies to assess affinity for targets (e.g., GPCRs, ion channels).
  • Enzyme inhibition : Measure IC50 values using fluorogenic substrates.
  • Cell-based assays : Evaluate effects on signaling pathways (e.g., cAMP modulation) or cytotoxicity in relevant cell lines. Early-stage studies should prioritize high-throughput screening to identify lead candidates .

How do reaction conditions (solvent, temperature) impact the yield and purity of the compound?

Q. Basic

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates but may promote side reactions.
  • Temperature control : Lower temperatures (<0°C) reduce racemization during aminolysis steps.
  • Catalyst optimization : Use of NaBH4 or LiAlH4 for selective reductions, avoiding over-reduction of sensitive functional groups .

What computational methods assist in predicting the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger. Validate with crystallographic data from analogous compounds.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time.
  • QSAR models : Corrogate structural features (e.g., logP, H-bond donors) with activity data to guide synthetic optimization .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Flow chemistry : Continuous processing to enhance reproducibility and heat management.
  • Design of experiments (DoE) : Statistical optimization of critical parameters (e.g., stoichiometry, mixing efficiency).
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect deviations early .

What analytical techniques are recommended for stability studies of this compound under varying storage conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
  • Accelerated stability testing : Use ICH guidelines (e.g., 40°C/75% RH) to predict shelf life.
  • Solid-state NMR : Monitor crystallinity changes impacting stability .

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